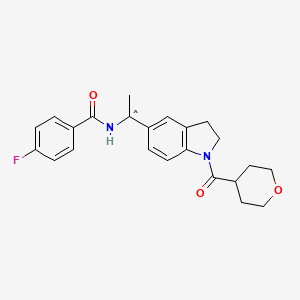

CID 156588647

Description

CID 156588647, identified as oscillatoxin E, belongs to the oscillatoxin family, a group of marine-derived cyclic peptides known for their structural complexity and bioactive properties .

Properties

Molecular Formula |

C23H24FN2O3 |

|---|---|

Molecular Weight |

395.4 g/mol |

InChI |

InChI=1S/C23H24FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14,17H,8-13H2,1H3,(H,25,27) |

InChI Key |

NQKUCJHPDMCNLB-UHFFFAOYSA-N |

Canonical SMILES |

C[C](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 156588647 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound in a laboratory setting. These methods ensure the purity and yield of the compound, making it suitable for further applications.

Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods. These methods often involve optimizing reaction conditions, using cost-effective reagents, and ensuring environmental safety. The industrial production process aims to produce large quantities of the compound while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions: CID 156588647 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The reactions involving this compound typically use specific reagents and conditions. For example, oxidation reactions may require oxidizing agents, while reduction reactions may involve reducing agents. The choice of reagents and conditions depends on the desired outcome of the reaction.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific properties and applications.

Scientific Research Applications

CID 156588647 has a wide range of applications in scientific research. It is used in chemistry for synthesizing new compounds, in biology for studying biochemical pathways, in medicine for developing new drugs, and in industry for producing various products. Its versatility makes it a valuable compound in multiple fields.

Mechanism of Action

The mechanism of action of CID 156588647 involves its interaction with specific molecular targets and pathways. Understanding this mechanism is crucial for its application in medicine and biology. The compound’s effects are mediated through its binding to target molecules, leading to specific biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Functional Overview

The oscillatoxin derivatives share a common macrocyclic scaffold but differ in substituents and side-chain modifications (Figure 1) :

- Oscillatoxin D (CID 101283546) : The parent compound with a core structure lacking methyl or hydroxyl groups at specific positions.

- 30-Methyl-oscillatoxin D (CID 185389) : Features a methyl group at the 30th position, likely enhancing lipophilicity and membrane permeability.

- Oscillatoxin E (CID 156588647) : Presumed to contain a hydroxyl or epoxide group, altering polarity and reactivity.

Table 1. Key Comparative Data of Oscillatoxin Derivatives

| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) | Oscillatoxin E (this compound) | Oscillatoxin F (CID 156582092) |

|---|---|---|---|---|

| Molecular Formula | Not Provided | Not Provided | Not Provided | Not Provided |

| Molecular Weight | Not Provided | Not Provided | Not Provided | Not Provided |

| Key Modification | Core structure | Methyl group at C30 | Hydroxyl/epoxide group | Isomeric substitution |

| Lipophilicity (LogP) | High (inferred) | Higher (due to methyl group) | Moderate | Moderate |

| Bioactivity | Ion channel modulation | Enhanced cytotoxicity (inferred) | Similar to D with variations | Similar to E with isomerism |

Note: Specific data gaps (e.g., solubility, exact molecular weights) reflect limitations in the provided evidence.

Analytical Differentiation

Mass spectrometry (MS) and chromatography techniques, such as LC-ESI-MS with collision-induced dissociation (CID), are critical for distinguishing structural isomers like oscillatoxin E and F. For example:

- Source-in CID MS : Fragmentation patterns of oscillatoxin E may differ from F due to variations in ring strain or functional groups, enabling precise identification .

- GC-MS Profiles: Retention times and ion chromatograms can differentiate methylated derivatives (e.g., 30-methyl-oscillatoxin D) from non-methylated analogs .

Q & A

Basic Research Questions

Q. How to formulate a research question that balances specificity and scientific rigor?

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure all critical components are addressed. Avoid overly broad questions by incorporating constraints (e.g., demographic, temporal, or methodological boundaries). For example, instead of "How does X affect Y?", refine to "How does X influence Y in [specific population] under [conditions] over [timeframe]?" .

Q. What steps ensure a systematic literature review aligns with research objectives?

- Follow a structured process:

Define inclusion/exclusion criteria (e.g., publication date, study type).

Use academic databases (Google Scholar, PubMed) with advanced search operators.

Critically appraise sources for bias, methodology, and relevance.

Synthesize findings thematically or chronologically to identify gaps .

Q. How to select appropriate research methods (qualitative/quantitative/mixed) for a study?

- Match methods to the research question:

- Quantitative: Use surveys, experiments, or statistical modeling for hypothesis testing.

- Qualitative: Employ interviews, ethnography, or content analysis for exploratory insights.

- Mixed methods: Combine approaches to triangulate findings (e.g., quantify qualitative themes or contextualize quantitative results) .

Advanced Research Questions

Q. How to address contradictions in data interpretation during qualitative analysis?

- Apply iterative triangulation :

Compare findings across data sources (interviews, observations, documents).

Conduct peer debriefing to challenge assumptions.

Re-examine coding frameworks for consistency.

Document contradictions as opportunities for deeper theoretical insights .

Q. What experimental design strategies optimize reproducibility in computational studies (e.g., NLP models like BERT)?

- For models like BERT:

Pre-training: Document hyperparameters (learning rate, batch size), dataset provenance, and preprocessing steps.

Fine-tuning: Use standardized benchmarks (e.g., GLUE, SQuAD) for comparability.

Validation: Release code, weights, and evaluation protocols to enable replication .

Q. How to design a research timeline with realistic milestones for team-based projects?

- Implement critical path analysis :

Break tasks into phases (literature review, data collection, analysis).

Assign roles based on expertise (e.g., statisticians for power calculations, domain experts for instrumentation).

Include buffer periods for peer review iterations and unexpected delays .

Q. What methodologies ensure data integrity in large-scale interdisciplinary studies?

- Adopt a three-tier validation framework :

Technical checks: Automated scripts for outlier detection and missing data.

Procedural audits: Transparent documentation of data collection protocols.

Ethical alignment: Compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Tools & Frameworks

- For citation management: Use Zotero or EndNote with style-specific templates (APA, MLA) to automate in-text citations and bibliographies. Cross-verify DOI links and journal-specific formatting rules .

- For data contradiction resolution: Leverage software like NVivo (qualitative) or R/Python (quantitative) to visualize conflicting patterns and test alternative hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.